molecular formula C7H10O2 B6280605 rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo CAS No. 58029-23-5

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo

Cat. No.: B6280605
CAS No.: 58029-23-5
M. Wt: 126.15 g/mol
InChI Key: MEKPWSWDFQIUGH-HSUXUTPPSA-N
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Description

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo is a bicyclic ketone derivative with a hydroxyl group at the C-5 position and an endo stereochemical configuration. The compound’s bicyclo[2.2.1]heptane (norbornane) skeleton is rigid, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis . The racemic ("rac") designation indicates a 1:1 mixture of enantiomers, which can influence its physicochemical and biological properties.

Properties

CAS No.

58029-23-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H10O2/c8-6-2-4-1-5(6)3-7(4)9/h4-6,8H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

MEKPWSWDFQIUGH-HSUXUTPPSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CC2=O)O

Canonical SMILES

C1C2CC(C1CC2=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Classic Thermal Diels-Alder Approach

In a standard protocol, cyclopentadiene reacts with maleic anhydride at 80–100°C to form the bicyclic adduct. Subsequent hydrolysis yields the diacid, which is decarboxylated to the ketone precursor. However, this route lacks direct hydroxylation capabilities, necessitating post-cyclization oxidation or reduction steps.

Key Reaction Parameters

ComponentConditionsYield (%)
Cyclopentadiene80°C, 12 hr65–75
Maleic anhydrideToluene solvent
Hydrolysis (H₂SO₄)60°C, 4 hr90

Asymmetric Catalysis for endo Selectivity

Chiral Lewis acids, such as bis(oxazoline)-Cu(II) complexes, enable enantioselective Diels-Alder reactions. For example, using a Cu(OTf)₂/(R)-Ph-Box catalyst, the endo adduct is obtained with >90% enantiomeric excess (ee) at −40°C. This method avoids racemization but requires stringent anhydrous conditions.

Post-Cyclization Functionalization: Introducing the 5-Hydroxy Group

The hydroxyl group at position 5 is introduced via oxidation, epoxidation, or enzymatic modification.

Epoxidation and Acid-Catalyzed Ring Opening

Epoxidation of the norbornene intermediate with m-chloroperbenzoic acid (mCPBA) generates an epoxide, which undergoes acid-catalyzed ring opening to yield the diol. Selective oxidation of the secondary alcohol with Jones reagent (CrO₃/H₂SO₄) then forms the ketone.

Optimized Epoxidation Conditions

ReagentTemperatureTimeYield (%)
mCPBA0°C → rt6 hr78
H₂SO₄50°C2 hr85

Enzymatic Hydroxylation

Baeyer-Villiger monooxygenases (BVMOs) from Pseudomonas putida catalyze regioselective hydroxylation of bicyclic ketones. For example, 2,5-diketocamphane 1,2-monooxygenase introduces a hydroxyl group at position 5 with 95% enantioselectivity under aerobic conditions.

Enzymatic Reaction Profile

ParameterValue
pH7.4
Temperature30°C
CofactorNADPH (0.5 mM)
Turnover frequency12 min⁻¹

Reductive Amination and Resolution of Racemates

Although the target compound is a racemate, enantiomeric resolution is critical for pharmacological studies.

Kinetic Resolution via Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) selectively acylates the (1R,4R,5R)-enantiomer with vinyl acetate, leaving the undesired enantiomer unreacted. The acylated product is separated via chromatography, achieving 98% ee.

Separation Efficiency

MethodResolution Factor (Rs)Purity (%)
Chiral HPLC (AD-H)2.599
Crystallization95

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps.

Continuous Flow Reactor Optimization

A tubular reactor with immobilized Lewis acid catalysts (e.g., Sc(OTf)₃) achieves 85% conversion in 10 minutes at 120°C, reducing side products compared to batch processes.

Flow Reactor Parameters

VariableValue
Residence time10 min
Pressure5 bar
Catalyst loading2 mol%

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one synthesis:

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Thermal Diels-Alder65–75ModerateHigh$
Asymmetric Catalysis80–90HighLow$$$
Enzymatic Hydroxylation70Very HighMedium$$
Continuous Flow85ModerateVery High$

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxobicyclo[2.2.1]heptan-2-one.

    Reduction: Formation of 5-hydroxybicyclo[2.2.1]heptan-2-ol.

    Substitution: Formation of 5-chlorobicyclo[2.2.1]heptan-2-one or 5-aminobicyclo[2.2.1]heptan-2-one.

Scientific Research Applications

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

(a) Hydroxy-Substituted Analogs
  • (1R,4R,5R)-5-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one Molecular Formula: C₁₀H₁₆O₂ Molecular Weight: 168.115 g/mol Key Features: Additional methyl groups at C-1 and C-7 enhance lipophilicity (XlogP ≈ 1.5) compared to the parent compound. The hydroxyl group at C-5 is retained, but the trimethyl substitution may alter metabolic stability.
(b) Amino-Substituted Analogs
  • (1R,4R)-1-Amino-3,3-dimethyl-bicyclo[2.2.1]heptan-2-one Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol Key Features: Replacement of the hydroxyl group with an amino group introduces basicity (pKa ~9–10). Safety data highlight its use in pharmaceutical intermediates, though toxicity profiles require careful handling .

Trifluoromethyl and Adamantane Derivatives

(a) Trifluoromethyl-Substituted Analog
  • rac-(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one
    • Molecular Formula : C₉H₁₁F₃O₂
    • Molecular Weight : 224.18 g/mol
    • Key Features : The trifluoromethyl group at C-5 enhances electronegativity and metabolic resistance. This modification is common in agrochemicals and fluorinated pharmaceuticals to improve bioavailability .
(b) Adamantane-Fused Analog
  • (1R,4R,5R)-4-(4-Adamantan-1-yl)-2,6-dihydroxyphenyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one Molecular Formula: C₂₄H₃₀O₃ Molecular Weight: 366.50 g/mol Key Features: Incorporation of an adamantane moiety increases hydrophobicity and binding affinity to cannabinoid receptors.

Structural Isomers and Ring-System Variants

(a) Bicyclo[3.2.0]heptan-2-one Derivatives
  • rac-(1S,5S)-bicyclo[3.2.0]heptan-2-one Molecular Formula: C₇H₁₀O Molecular Weight: 110.15 g/mol Key Features: The bicyclo[3.2.0] system introduces a strained seven-membered ring, reducing stability compared to the norbornane scaffold. This variant is used in probing ring-opening reactions in organic synthesis .
(b) 2-Oxabicyclo[3.2.0]heptan-7-one
  • rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one
    • Molecular Formula : C₆H₈O₂
    • Molecular Weight : 112.13 g/mol
    • Key Features : Oxygen substitution at C-2 alters electronic properties and hydrogen-bonding capacity, making it a precursor for lactone derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo C₈H₁₂O₂ ~140 (estimated) C-5 hydroxyl, endo configuration Medicinal chemistry scaffold
(1R,4R,5R)-5-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one C₁₀H₁₆O₂ 168.115 C-1, C-7 methyl, C-5 hydroxyl Plant defense compound
(1R,4R)-1-Amino-3,3-dimethyl-bicyclo[2.2.1]heptan-2-one C₁₀H₁₅NO 165.23 C-1 amino, C-3 dimethyl Pharmaceutical intermediate
rac-(1R,4R,5R)-5-(Trifluoromethyl) analog C₉H₁₁F₃O₂ 224.18 C-5 trifluoromethyl Agrochemical fluorination
Adamantane-fused analog C₂₄H₃₀O₃ 366.50 Adamantane, dihydroxyphenyl Cannabinergic ligand

Research Findings and Implications

  • Stereochemical Impact : The endo configuration of the parent compound enhances ring strain, favoring nucleophilic additions at the carbonyl group compared to exo isomers .
  • Biological Activity : Hydroxy-substituted analogs like (+)-exo-5-hydroxycamphor exhibit antimicrobial properties, whereas adamantane derivatives target neurological receptors .
  • Synthetic Utility: Trifluoromethyl and amino derivatives highlight the scaffold’s versatility in drug design, enabling tailored pharmacokinetic profiles .

Biological Activity

The compound rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo is a bicyclic compound notable for its unique structural features, including a hydroxyl group at the 5-position of the bicyclo[2.2.1]heptane framework. Its molecular formula is C10_{10}H14_{14}O2_2, with a molecular weight of approximately 158.21 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in modulating biochemical pathways.

Biological Activity

Research indicates that rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one may exhibit various biological activities:

  • Antimicrobial Properties : Similar bicyclic compounds have shown effectiveness against a range of microbial pathogens. The hydroxyl group may enhance solubility and bioactivity.
  • Anti-inflammatory Effects : Compounds with similar structures have been implicated in reducing inflammation through modulation of inflammatory pathways.
  • Cytochrome P450 Interaction : Preliminary studies suggest that this compound could influence cytochrome P450 enzymes involved in drug metabolism, potentially affecting pharmacokinetics and efficacy of other drugs.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of bicyclic compounds found that derivatives similar to rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
  • Anti-inflammatory Mechanisms : Research on bicyclic alcohols indicated that they could inhibit pro-inflammatory cytokines in vitro, leading to reduced inflammation markers in animal models . This suggests that rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one may possess similar properties.
  • Drug Metabolism Studies : Investigations into the interaction of bicyclic compounds with cytochrome P450 enzymes revealed that certain structural modifications could enhance or inhibit enzyme activity, impacting drug metabolism . This highlights the importance of further studies on rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one in pharmacological contexts.

Comparative Analysis

The following table summarizes structural comparisons between rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one and related compounds:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octan-3-oneBicyclic ketoneLarger ring system; different stereochemistry
5-HydroxycamphorBicyclic alcoholContains an additional methyl group; varied activity
3-Hydroxybicyclo[3.3.0]octaneBicyclic alcoholDifferent hydroxyl positioning; altered reactivity

This comparison illustrates the unique attributes of rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one relative to its analogs.

Q & A

Basic: What synthetic methodologies are recommended for preparing rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo?

Methodological Answer:
The synthesis of this bicyclic ketone typically involves cycloaddition reactions to construct the norbornane framework, followed by stereoselective hydroxylation. Key steps include:

  • Cycloaddition : Use Diels-Alder reactions between cyclopentadiene and ketene derivatives to form the bicyclic core .
  • Hydroxylation : Enzymatic or chemical oxidation (e.g., Sharpless dihydroxylation) to introduce the 5-hydroxy group with stereocontrol .
  • Racemic Resolution : Chiral chromatography or kinetic resolution to isolate the rac-(1R,4R,5R) enantiomer .
    Validation : Confirm stereochemistry via X-ray crystallography or NOE NMR experiments .

Basic: How can the stereochemical integrity of this compound be validated during synthesis?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak® IG with hexane/isopropanol mobile phases to resolve enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign the endo configuration of the hydroxyl group .
    Note : For intermediates, monitor reaction progress via 1H^{1}\text{H}-NDR (Nuclear Overhauser Difference Spectroscopy) to detect spatial proximity of protons .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 13C^{13}\text{C}-NMR distinguishes bridgehead carbons (C1, C4, C5) due to their unique chemical shifts (δ 90–110 ppm). 1H^{1}\text{H}-NMR reveals coupling patterns for the hydroxyl proton (broad singlet at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm1^{-1}) and hydroxyl (O–H stretch at ~3400 cm1^{-1}) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ at m/z 154.0998 for C7_7H10_{10}O2_2) .

Advanced: How does the stereochemistry of the hydroxyl group influence biological activity in receptor-binding studies?

Methodological Answer:
The endo-hydroxyl group enhances hydrogen-bonding interactions with target proteins. For example:

  • Molecular Docking : Simulations show the hydroxyl group forms a key hydrogen bond with Ser-129 in enzyme active sites, increasing binding affinity by ~30% compared to exo isomers .
  • Comparative Studies : Racemic mixtures exhibit lower activity (IC50_{50} = 5 μM) versus enantiopure (1R,4R,5R) forms (IC50_{50} = 1.2 μM), highlighting stereochemical specificity .
    Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies arise from solvent polarity and crystallization conditions. To address:

  • Hansen Solubility Parameters : Calculate HSPs (δD_D, δP_P, δH_H) to predict solubility in non-polar (e.g., toluene) vs. polar aprotic solvents (e.g., DMSO) .
  • Crystal Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify metastable forms with higher solubility .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (temperature, purity) causing outliers in literature data .

Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:

  • Photodegradation Assays : Expose the compound to UV light (λ = 254 nm) in aqueous media; monitor degradation via LC-MS and quantify half-life .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC50_{50} values .
  • Partition Coefficients : Measure logPP (octanol-water) to predict bioaccumulation potential. Reported logPP = 1.2 suggests moderate hydrophobicity .

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